molecular formula C11H19F3N2O2 B14923474 Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate

Cat. No.: B14923474
M. Wt: 268.28 g/mol
InChI Key: BEOFURLNJTXMKE-UHFFFAOYSA-N
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Description

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate is a fluorinated piperazine derivative characterized by a piperazine core substituted with a 3,3,3-trifluoropropyl group and an ethyl acetate moiety. The trifluoropropyl group imparts enhanced metabolic stability and lipophilicity, which are critical for pharmaceutical applications, while the ethyl ester functional group influences solubility and hydrolysis kinetics . This compound belongs to a broader class of piperazine-based molecules, which are widely explored in medicinal chemistry for their versatility in targeting enzymes, receptors, and ion channels.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

ethyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate

InChI

InChI=1S/C11H19F3N2O2/c1-2-18-10(17)9-16-7-5-15(6-8-16)4-3-11(12,13)14/h2-9H2,1H3

InChI Key

BEOFURLNJTXMKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CCC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate typically involves the reaction of 1-piperazineacetic acid with 3,3,3-trifluoropropyl bromide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the trifluoropropyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Piperazine Moieties

A. Substituent Variations on the Piperazine Ring

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Key Functional Groups
Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate 3,3,3-Trifluoropropyl, ethyl acetate ~290 (estimated) N/A Piperazine, trifluoropropyl, ester
Compound 10l 3,5-Di(trifluoromethyl)phenyl urea 498.2 93.4 Ureido, thiazole, trifluoromethyl
Compound 10m 3-Chloro-4-(trifluoromethyl)phenyl urea 616.2 95.0 Ureido, thiazole, chloro, trifluoromethyl
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fluorenylmethoxycarbonyl (Fmoc) ~380 (estimated) N/A Piperazine, Fmoc, carboxylic acid

Key Observations :

  • The trifluoropropyl group in the target compound provides a balance between lipophilicity and steric bulk compared to bulkier aryl urea substituents in compounds.
  • Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than carboxylic acids (e.g., ), impacting membrane permeability and oral bioavailability .
  • Ureido-thiazole derivatives () show higher molecular weights (>500 g/mol) due to extended aromatic systems, which may limit blood-brain barrier penetration compared to the simpler trifluoropropyl-acetate structure .
Physicochemical and Pharmacokinetic Properties
Property This compound Compound 10l 2-[4-(Fmoc)piperazin-1-yl]acetic acid
Molecular Weight ~290 498.2 ~380
LogP (estimated) ~2.5 (moderate lipophilicity) ~4.0 ~1.8 (acid form)
Solubility Low in water, high in organic solvents Low Moderate (carboxylic acid enhances polarity)
Metabolic Stability High (CF3 group resists oxidation) Moderate Low (ester hydrolysis)

Key Findings :

  • The trifluoropropyl group enhances metabolic stability across all analogues, a hallmark of fluorinated pharmaceuticals .
  • Ethyl esters improve cell permeability compared to carboxylic acids but may require hydrolysis for activation in prodrug strategies .

Biological Activity

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its structural characteristics, synthesis methods, and biological activities based on diverse sources.

Structural Characteristics

This compound has the molecular formula C11H19F3N2O2C_{11}H_{19}F_3N_2O_2 and a molecular weight of approximately 268.28 g/mol. The presence of the trifluoropropyl group enhances the compound's lipophilicity and metabolic stability, which may influence its biological interactions and applications .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reactions may require specific conditions such as inert atmospheres and controlled temperatures to optimize yield and purity.

Antimicrobial Properties

Research on compounds with similar structures suggests potential antimicrobial properties for this compound. Studies have indicated that piperazine derivatives can exhibit significant activity against various bacterial strains.

Anticancer Activity

The compound's unique trifluoropropyl substitution may enhance its interactions with biological targets such as enzymes and receptors involved in cancer pathways. Preliminary studies indicate that related compounds have shown promise in inhibiting tumor growth and proliferation.

Case Studies and Research Findings

A review of literature highlights various studies involving piperazine derivatives:

Study ReferenceCompound StudiedKey Findings
LPP1Demonstrated antinociceptive activity with no motor deficits in mice.
Ethyl 4-piperazin-1-yl acetateExhibited antimicrobial properties against specific bacterial strains.
Related piperazine derivativesShowed anticancer activity by inhibiting tumor cell proliferation.

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